5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione
Description
5,6-Dichloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Properties
Molecular Formula |
C16H11Cl2NO2 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
5,6-dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11Cl2NO2/c1-8-3-4-10(5-9(8)2)19-15(20)11-6-13(17)14(18)7-12(11)16(19)21/h3-7H,1-2H3 |
InChI Key |
GEBGYBLAQHJTLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired isoindole derivative .
Chemical Reactions Analysis
5,6-Dichloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential therapeutic uses, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
When compared to other isoindole derivatives, 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione stands out due to its unique substitution pattern and biological activities. Similar compounds include:
5,6-Dichloro-1H-isoindole-1,3(2H)-dione: Lacks the 3,4-dimethylphenyl group, resulting in different biological properties.
2-(3,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the chloro substituents, leading to variations in reactivity and activity.
5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione: Contains a phenyl group instead of the 3,4-dimethylphenyl group, affecting its interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
